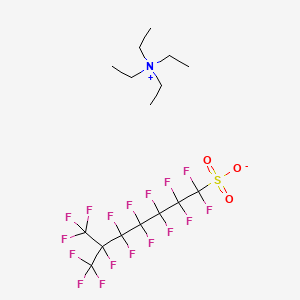
Tetraethylammonium heptadecafluoroisooctanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethylammonium heptadecafluoroisooctanesulphonate is a chemical compound with the molecular formula C₁₆H₂₀F₁₇NO₃S. It is a salt formed by the combination of tetraethylammonium and heptadecafluoroisooctanesulphonate ions. This compound is known for its unique properties, including high thermal stability and resistance to chemical degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetraethylammonium heptadecafluoroisooctanesulphonate typically involves the reaction of tetraethylammonium hydroxide with heptadecafluorooctanesulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and advanced purification techniques to obtain the compound with a purity of ≥98% .
化学反応の分析
Types of Reactions
Tetraethylammonium heptadecafluoroisooctanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the heptadecafluoroisooctanesulphonate ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are conducted under controlled conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield various substituted derivatives of tetraethylammonium .
科学的研究の応用
Tetraethylammonium heptadecafluoroisooctanesulphonate has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of tetraethylammonium heptadecafluoroisooctanesulphonate involves its interaction with specific molecular targets. The tetraethylammonium ion can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This results in the inhibition of ion transport and modulation of cellular activities .
類似化合物との比較
Similar Compounds
- Tetraethylammonium perfluorooctane-1-sulfonate
- Heptadecafluorooctanesulfonic acid tetraethylammonium salt
- Perfluorooctanesulfonic acid tetraethylammonium salt
Uniqueness
Tetraethylammonium heptadecafluoroisooctanesulphonate is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust and durable materials .
特性
CAS番号 |
93894-70-3 |
|---|---|
分子式 |
C16H20F17NO3S |
分子量 |
629.4 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonate;tetraethylazanium |
InChI |
InChI=1S/C8HF17O3S.C8H20N/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;1-5-9(6-2,7-3)8-4/h(H,26,27,28);5-8H2,1-4H3/q;+1/p-1 |
InChIキー |
SDCGNULSLWNZIR-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CC.C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















